3-Methyl-l-tyrosine
Overview
Description
3-Methyl-l-tyrosine, also known as (S)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid, is an organic compound with the molecular formula C10H13NO3. It is a derivative of l-tyrosine, where a methyl group replaces the hydrogen at the third position on the phenyl ring. This compound appears as a white crystalline solid and is soluble in water, methanol, and ethanol .
Mechanism of Action
Target of Action
3-Methyl-l-tyrosine, also known as Metyrosine, primarily targets the enzyme tyrosine 3-monooxygenase . This enzyme plays a crucial role in the synthesis of catecholamines, which are hormones produced by the adrenal glands .
Mode of Action
This compound acts as an inhibitor of tyrosine 3-monooxygenase . This enzyme catalyzes the first transformation in catecholamine biosynthesis, i.e., the conversion of tyrosine to dihydroxyphenylalanine (DOPA) . By inhibiting this enzyme, this compound effectively reduces the synthesis of catecholamines .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the catecholamine biosynthesis pathway . By inhibiting the enzyme tyrosine 3-monooxygenase, the conversion of tyrosine to DOPA is reduced, leading to a decrease in the production of catecholamines . This can have downstream effects on various physiological processes that are regulated by these hormones.
Result of Action
The primary result of this compound’s action is a reduction in the synthesis of catecholamines . In patients with pheochromocytoma, who produce excessive amounts of norepinephrine and epinephrine, administration of this compound has been shown to reduce catecholamine biosynthesis by about 35 to 80 percent . This leads to a decrease in the frequency and severity of hypertensive attacks and their associated symptoms .
Biochemical Analysis
Biochemical Properties
3-Methyl-l-tyrosine participates in biochemical reactions similar to those of tyrosine. Tyrosine can be modified by different enzymes to yield specific types of tyrosine-derived metabolites . For instance, tyrosinase can catalyze the hydroxylation of tyrosine at the 3-position, leading to the formation of 3,4-dihydroxy-l-phenylalanine (l-DOPA)
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not well-studied. Given its structural similarity to tyrosine, it may influence cell function in ways similar to tyrosine. Tyrosine is known to play a role in cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression. These effects would be similar to those of tyrosine, given the structural similarity of the two compounds .
Metabolic Pathways
This compound is likely involved in metabolic pathways similar to those of tyrosine. Tyrosine is synthesized de novo via the shikimate pathway in plants . It is a biosynthetic precursor of several essential compounds to plant survival
Transport and Distribution
It is known that the L-type amino acid transporter 1 (LAT1) is involved in the transport of similar compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-l-tyrosine can be achieved through several methods. One common approach involves the reaction of p-cresol with bromoacetone to form 5-bromo-2-methylphenylacetone. This intermediate is then condensed with (S)-alanine to yield this compound .
Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes due to their efficiency and specificity. Enzymatic catalysis, such as using tyrosine ammonia lyase, can convert l-tyrosine to this compound under mild conditions, offering a sustainable and cost-effective production method .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-l-tyrosine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Amide or sulfonamide derivatives.
Scientific Research Applications
3-Methyl-l-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in studies of amino acid metabolism and protein synthesis.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals, food additives, and cosmetics.
Comparison with Similar Compounds
l-Tyrosine: The parent compound, differing only by the absence of the methyl group at the third position.
3,4-Dihydroxy-l-phenylalanine (l-DOPA): A hydroxylated derivative of l-tyrosine.
Metyrosine: An inhibitor of tyrosine hydroxylase, similar in structure but with different functional groups.
Uniqueness: 3-Methyl-l-tyrosine is unique due to its specific methylation, which alters its biochemical properties and interactions compared to its parent compound, l-tyrosine. This modification can enhance its stability and specificity in certain biochemical pathways .
Properties
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6-4-7(2-3-9(6)12)5-8(11)10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHLULPKDLJASZ-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30946503 | |
Record name | 3-Methyltyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30946503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2370-57-2 | |
Record name | Methyl-3-tyrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002370572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyltyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30946503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-methyl-L-tyrosine in the biosynthesis of saframycin A?
A1: While the provided research doesn't detail the complete biosynthetic pathway of saframycin A, it highlights the function of the SfmD enzyme in this process. SfmD, containing a unique heme cofactor, catalyzes a single-oxygen insertion into this compound. [] This suggests that this compound serves as a substrate for SfmD and undergoes a specific modification crucial for saframycin A production.
Q2: Can this compound be synthesized through alternative methods besides extraction from natural sources?
A2: Yes, the research demonstrates a biocatalytic one-pot synthesis of L-tyrosine derivatives, including this compound, using readily available starting materials. [] This method utilizes the monooxygenase P450 BM3 to hydroxylate toluene to 3-methylphenol, which then undergoes enzymatic C-C coupling and asymmetric amination with pyruvate and ammonia in the presence of tyrosine phenol lyase. This approach offers an efficient and sustainable alternative to traditional extraction methods.
Q3: How does the heme cofactor in SfmD interact with this compound?
A3: The research reveals that the heme cofactor in SfmD undergoes a significant conformational change upon binding with this compound. [] This conformational change involves the dissociation of one axial histidine ligand (His274) from the iron ion within the heme center. This substrate-induced change suggests a mechanism where this compound binding creates a suitable environment for oxygen activation and subsequent single-oxygen insertion.
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